molecular formula C21H27NO B13816779 3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol CAS No. 14254-00-3

3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol

Cat. No.: B13816779
CAS No.: 14254-00-3
M. Wt: 309.4 g/mol
InChI Key: IAUGXDGCSZMJIE-UHFFFAOYSA-N
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Description

3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound that features a phenol group attached to a pyrrolidine ring, which is further substituted with a phenylethyl and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenylethyl and propyl groups. The final step involves the attachment of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenylethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenol group can form hydrogen bonds with target proteins, while the pyrrolidine ring and its substituents can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenol derivatives with different substituents on the pyrrolidine ring or the phenyl group. Examples include:

  • 3-[1-(2-Phenylethyl)-3-methyl-3-pyrrolidinyl]phenol
  • 3-[1-(2-Phenylethyl)-3-butyl-3-pyrrolidinyl]phenol

Uniqueness

The uniqueness of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

14254-00-3

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

3-[1-(2-phenylethyl)-3-propylpyrrolidin-3-yl]phenol

InChI

InChI=1S/C21H27NO/c1-2-12-21(19-9-6-10-20(23)16-19)13-15-22(17-21)14-11-18-7-4-3-5-8-18/h3-10,16,23H,2,11-15,17H2,1H3

InChI Key

IAUGXDGCSZMJIE-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O

Origin of Product

United States

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